N'-[(E)-(4-bromophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, a quinoline moiety, and an acetohydrazide linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide typically involves the condensation of 4-bromobenzaldehyde with 2-(quinolin-8-ylsulfanyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H14BrN3OS |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-quinolin-8-ylsulfanylacetamide |
InChI |
InChI=1S/C18H14BrN3OS/c19-15-8-6-13(7-9-15)11-21-22-17(23)12-24-16-5-1-3-14-4-2-10-20-18(14)16/h1-11H,12H2,(H,22,23)/b21-11+ |
InChI Key |
ZXMUFYLFANCRPD-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)SCC(=O)N/N=C/C3=CC=C(C=C3)Br)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)NN=CC3=CC=C(C=C3)Br)N=CC=C2 |
Origin of Product |
United States |
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